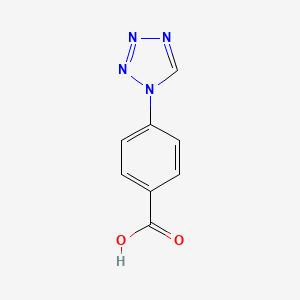
4-Tetrazol-1-yl-benzoic acid
概要
説明
4-Tetrazol-1-yl-benzoic acid is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The benzoic acid moiety is a common structural unit in organic chemistry, characterized by a carboxyl group attached to a benzene ring. The combination of these two structural features in this compound suggests potential for a variety of chemical reactions and interactions due to the presence of both reactive tetrazole and carboxylic acid functional groups.
Synthesis Analysis
The synthesis of tetrazole derivatives can be achieved through various methods. One approach involves the Cu(I) catalyzed C–N coupling of halobenzoic acids with tetrazole, as demonstrated in the preparation of 2-(2H-tetrazol-2-yl)benzoic acids . This method is regioselective and provides moderate yields of the desired products. Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of tetrazole derivatives is often characterized using spectroscopic methods such as NMR and FT-IR, as well as X-ray diffraction techniques . These methods provide information on the electronic and crystal structures, which are crucial for understanding the properties and reactivity of the compound. For instance, the molecular docking results of sulfonamide tetrazole derivatives support the experimental observations and help in understanding the binding affinities of these compounds with enzymes .
Chemical Reactions Analysis
Tetrazole derivatives are known to participate in various chemical reactions. The presence of the tetrazole ring imparts certain reactivity patterns, such as the potential for nucleophilic attacks at the carbon atom of the tetrazole ring. The carboxylic acid group can engage in reactions typical of carboxylic acids, such as esterification and amidation. The papers provided do not detail specific reactions of this compound, but the general reactivity of similar compounds can be inferred .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazole derivatives can vary widely depending on the substituents attached to the tetrazole and benzene rings. For example, the introduction of electron-withdrawing or electron-donating groups can significantly affect the acidity of the carboxylic acid group and the overall stability of the compound. The thermal and chemical stability of such compounds can be assessed through thermal analyses, and their crystalline structures can be studied using X-ray diffraction methods . Additionally, the luminescent and magnetic behaviors of metal-organic coordination polymers derived from tetrazole-benzoate ligands have been explored, indicating that these compounds can exhibit interesting optical and magnetic properties .
科学的研究の応用
Coordination Polymers and Frameworks
4-Tetrazol-1-yl-benzoic acid is prominently used in the synthesis of coordination polymers. For example, it has been utilized in the formation of Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers. These polymers exhibit varying structures and properties, dependent on the ligand modifications, such as the position of the tetrazolyl group and the nature of the carboxylate group. This variability allows for the analysis of how structural changes influence the overall topology of the complexes (Song et al., 2009).
Crystal Structure Analysis
The compound also plays a role in crystallography. Studies involving this compound monohydrate have revealed intricate hydrogen-bonding and π–π stacking interactions, contributing to our understanding of molecular assembly in crystalline forms. These interactions link the molecules into a three-dimensional network, demonstrating the compound's utility in exploring complex molecular structures (Li et al., 2008).
Luminescence and Sensory Applications
This compound is instrumental in the development of luminescent sensors. For example, its incorporation into a Zn(II) coordination polymer has resulted in a highly selective and sensitive luminescent sensor for Al3+ and nitroaromatic compounds in aqueous solutions. This demonstrates its potential in environmental monitoring and safety applications (Zhang et al., 2017).
Metal-Organic Frameworks (MOFs)
This compound is also a key ingredient in the synthesis of Metal-Organic Frameworks (MOFs). It has been used to create frameworks with unique properties, such as gas adsorption. MOFs synthesized with this compound show notable variations in structural isomerism and fluorination, influencing their gas adsorption characteristics. This highlights its significance in developing new materials for gas storage and separation technologies (Pachfule et al., 2011).
Photochemistry
The compound's role in photochemistry is another significant application. Studies on 2-(tetrazol-5-yl)benzoic acid, a related compound, have explored its behavior in nitrogen matrices under irradiation. This research contributes to our understanding of photoreactions and the stability of molecular structures under various light conditions (Pagacz-Kostrzewa et al., 2019).
Safety and Hazards
作用機序
Target of Action
Similar compounds, such as 4-(1h-1,2,4-triazol-1-yl)benzoic acid hybrids, have shown potent inhibitory activities against cancer cell lines like mcf-7 and hct-116 .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways involved in cell proliferation and apoptosis .
Pharmacokinetics
Tetrazolic acids, a class of compounds to which 4-tetrazol-1-yl-benzoic acid belongs, have been shown to form β-glucuronides, a common metabolic fate for aliphatic carboxylic acids .
Result of Action
Similar compounds have shown to exhibit potent inhibitory activities against cancer cell lines, indicating their potential as anticancer agents .
Action Environment
It’s worth noting that the compound is a solid with high thermal and chemical stability . It is insoluble in water at room temperature but soluble in some organic solvents such as ethanol and acetone .
特性
IUPAC Name |
4-(tetrazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFUQGMGGZFYPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350132 | |
| Record name | 4-Tetrazol-1-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78190-05-3 | |
| Record name | 4-Tetrazol-1-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1298002.png)


![2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298014.png)


![3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B1298025.png)
![2-[(4-fluorophenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B1298026.png)
![5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B1298027.png)
![4H-thieno[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B1298028.png)
